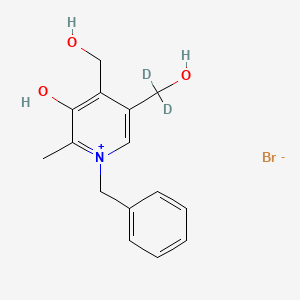
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide is a chemical compound that serves as an intermediate in the synthesis of various isotopically labeled analogs. This compound is particularly significant in the field of organic chemistry due to its role in the synthesis of labeled analogs of vitamin B6 catabolites .
Métodos De Preparación
The synthesis of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves several stepsIndustrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired isotopic labeling .
Análisis De Reacciones Químicas
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of isotopically labeled compounds, which are essential for tracing chemical pathways and studying reaction mechanisms.
Biology: The compound is used in the study of metabolic pathways involving vitamin B6.
Medicine: It serves as a precursor in the synthesis of labeled analogs of pharmaceutical compounds, aiding in drug development and pharmacokinetic studies.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves its role as an intermediate in chemical reactions. The compound interacts with various molecular targets, including enzymes and receptors, to facilitate the synthesis of labeled analogs. The pathways involved in these reactions are complex and depend on the specific application and conditions .
Comparación Con Compuestos Similares
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide can be compared with other similar compounds, such as:
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium Bromide: This compound lacks the deuterium labeling and is used in similar applications.
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d5 Bromide: This compound has a higher degree of deuterium labeling and is used for more specific isotopic studies.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for precise scientific research applications .
Propiedades
Fórmula molecular |
C15H18BrNO3 |
|---|---|
Peso molecular |
342.22 g/mol |
Nombre IUPAC |
1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C15H17NO3.BrH/c1-11-15(19)14(10-18)13(9-17)8-16(11)7-12-5-3-2-4-6-12;/h2-6,8,17-18H,7,9-10H2,1H3;1H/i9D2; |
Clave InChI |
XZFGDAKNUZWNFO-PWLDLRDISA-N |
SMILES isomérico |
[2H]C([2H])(C1=C[N+](=C(C(=C1CO)O)C)CC2=CC=CC=C2)O.[Br-] |
SMILES canónico |
CC1=[N+](C=C(C(=C1O)CO)CO)CC2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















